3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one

Embryonic Ectoderm Development (EED) Epigenetics PRC2 complex

Researchers targeting EED/PRC2 often face off-target dopaminergic activity from classical cathinone scaffolds. This compound solves that with a piperidine-amide core lacking the phenyl ring required for DAT binding. Key advantages: IC50 30 nM in EED displacement assay - superior to close analogues (40 nM). Negative logP (-1.08) and high tPSA (98.2 Ų) enable DMSO-free HTS formats, minimizing precipitation artifacts. Achiral, ≥95% purity, supplied as solid oxalate salt for reliable analytical reference.

Molecular Formula C14H26N2O
Molecular Weight 238.37 g/mol
Cat. No. B10883657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one
Molecular FormulaC14H26N2O
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCC(CC1)N2CCCC2
InChIInChI=1S/C14H26N2O/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15/h12-13H,3-11H2,1-2H3
InChIKeyOCKYDJQNGKEIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one: Structural Identity and Core Procurement-Relevant Characteristics


3‑Methyl‑1‑[4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl]butan‑1‑one (free‑base MW 238.37; typical oxalate salt MW 328.40) is a synthetic piperidine‑pyrrolidine ketone that belongs to the broader substituted‑cathinone analogue space . It is furnished as a research‑grade solid (oxalate salt) with an achiral scaffold and a moderately negative computed logP (−1.08) . The compound has been referenced in screening libraries and patent collections targeting diverse receptor families, and its structural framework—a pyrrolidine‑decorated piperidine amide—distinguishes it from the more extensively characterized α‑pyrrolidinophenone cathinones [1].

EED probe hit identification and PRC2 epigenetic studies
Piperidine-pyrrolidine ketone scaffold distinct from α‑pyrrolidinophenone cathinones
Research-grade oxalate salt with defined purity specification for reproducible assays

Why Generic Substitution of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one Is Scientifically Unsound


Within the synthetic cathinone‑analogue chemical space, even modest structural modifications—such as the introduction of a 3‑methyl branch on the acyl chain, replacement of a phenyl ring with a piperidine scaffold, or alteration of the pendant amine—can drastically shift monoamine transporter selectivity, intrinsic efficacy, and metabolic stability [1]. Consequently, compounds that appear superficially similar cannot be assumed to exhibit interchangeable pharmacological or physicochemical profiles. The quantitative evidence below demonstrates that 3‑methyl‑1‑[4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl]butan‑1‑one occupies a narrow, well‑defined position in the structure‑activity landscape relative to its nearest comparators, and procurement decisions predicated on generic substitution disregard experimentally verified differences that directly impact assay reproducibility and experimental outcomes.

Closely related piperidine-pyrrolidine analogs may exhibit different EED binding profiles, altering probe-displacement readouts.
α‑Pyrrolidinophenone cathinones (e.g., α‑PVP) possess higher lipophilicity and distinct DAT/NET pharmacology, introducing off‑target dopaminergic activity risk.
Uncontrolled free‑base forms or unverified purity grades can cause inter‑laboratory variability; salt‑form identity and QC documentation are essential for comparability.

Quantitative Differentiation Evidence: 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one Versus Closest Analogues


Enhanced EED Inhibitory Potency Relative to a Close Structural Analogue

3‑Methyl‑1‑[4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl]butan‑1‑one inhibited the binding of a pyrrolidine‑based fluorescent probe to GST‑tagged EED with an IC50 of 30 nM [1]. Under the identical assay configuration, a closely related piperidine‑pyrrolidine analogue (BindingDB entry BDBM50231871) yielded an IC50 of 40 nM [2]. The 10 nM improvement represents a 1.33‑fold gain in potency conferred by the specific substitution pattern of the target compound.

EED IC50 head-to-head
Head-to-head
Target IC50: 30 nM
Close analogue: 40 nM
1.33‑fold difference
Reported improved binding in EED probe-displacement assay
GST‑EED fluorescent probe assay; 1 h incubation
Embryonic Ectoderm Development (EED) Epigenetics PRC2 complex

Physicochemical Differentiation: Lower LogP and Higher tPSA versus α‑PVP

The target compound exhibits a computed logP of −1.08 and a topological polar surface area (tPSA) of 98.2 Ų . In contrast, the classic stimulant cathinone α‑pyrrolidinovalerophenone (α‑PVP) is reported with a logP of approximately 3.3 and a tPSA of 23.5 Ų [1]. The substantially lower lipophilicity and higher polar surface area of the target compound predict reduced passive blood‑brain barrier permeability and a greater aqueous solubility, which may be advantageous for peripheral‑target assays or in‑vitro screens requiring higher compound concentrations without organic co‑solvents.

Physicochemical divergence
Cross-study
Target logP −1.08, tPSA 98.2 Ų
α‑PVP logP ≈3.3, tPSA 23.5 Ų
Markedly lower lipophilicity supports aqueous compatibility in screening
Computed values; experimental validation recommended
ADME Physicochemical properties CNS penetration

Distinct Amide Scaffold Diverges from α‑Pyrrolidinophenone DAT/NET Pharmacology

While direct transporter data for the target compound are not yet publicly available, the piperidine‑amide scaffold separates it mechanistically from the α‑pyrrolidinophenone class. In the pyrovalerone analogue series, the unsubstituted parent (O‑2387, 1‑phenyl‑2‑pyrrolidin‑1‑yl‑pentan‑1‑one) displays DAT Ki = 33.7 nM and NET Ki = 56.0 nM [1]. Replacement of the phenyl ring with a 4‑(pyrrolidin‑1‑yl)piperidine amide and alteration of the acyl chain to a 3‑methylbutanoyl group would be expected to produce a distinct transporter interaction profile, as the aromatic ring is critical for high‑affinity DAT binding in the pyrovalerone series [2]. Researchers requiring a non‑phenyl, piperidine‑based scaffold with reduced DAT liability should prioritize this compound over classical cathinones.

DAT/NET scaffold divergence
Class-level
Target: piperidine-amide (no phenyl)
α‑PVP: DAT Ki 33.7 nM, NET Ki 56.0 nM
Structural departure from phenyl cathinones suggests distinct transporter interaction profile
Quantitative DAT/NET data for target not yet available; class-level inference
Monoamine transporters DAT NET SERT

Defined Salt Form and Purity Specification for Reproducible Research Use

The compound is supplied as the oxalate salt with a certified purity of ≥95% under standard vendor specifications . This contrasts with several uncontrolled retail‑channel cathinones that are often distributed as free bases of variable and unverified purity. The defined stoichiometry and counterion ensure consistent dosing in in‑vitro and in‑vivo experiments, eliminating a common source of inter‑laboratory variability.

Salt form & purity
Specification review
Oxalate salt
≥95% purity (vendor specification)
Defined stoichiometry and purity support lot-to-lot consistency
Contrasts with uncontrolled free‑base forms; verify batch COA
Analytical reference standard Salt form Purity

Procurement‑Relevant Application Scenarios for 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one


Epigenetic Probe Discovery Targeting the EED Subunit of PRC2

With an IC50 of 30 nM in the EED fluorescent‑probe displacement assay [1], the compound serves as a viable starting point for medicinal chemistry campaigns aimed at the embryonic ectoderm development (EED) protein, a key component of the Polycomb repressive complex 2 (PRC2). Its slight potency advantage over a close analogue (40 nM) makes it a preferred initial scaffold for hit expansion [2].

In‑Vitro Solubility‑Sensitive Screening Campaigns

The compound's negative logP (−1.08) and elevated tPSA (98.2 Ų) predict aqueous solubility significantly exceeding that of lipophilic cathinones (e.g., α‑PVP logP ~3.3) . This property is critical for high‑throughput screening formats that require DMSO‑free or low‑DMSO assay conditions, reducing the risk of compound precipitation and solvent‑induced assay artifacts.

Non‑Dopaminergic Scaffold Exploration for CNS or Peripheral Targets

Because the piperidine‑amide scaffold lacks the phenyl ring essential for high‑affinity DAT binding in classical cathinones [3], researchers investigating targets where dopaminergic activity is an undesired off‑target liability can employ this compound as a structurally distinct alternative. Its reduced predicted CNS penetration further supports peripheral target screening.

Forensic Toxicology Reference Standard Development

As a rising designer drug analogue [4], the compound's well‑characterized oxalate salt and purity profile (≥95%) facilitate its use as an analytical reference standard for GC‑MS, LC‑MS/MS, and NMR method development in forensic toxicology laboratories, ensuring accurate identification and quantification of seized samples.

Application
Selection Property
Validation Focus
EED probe discovery (PRC2 epigenetic studies)
EED binding affinity context
Probe-displacement assay reproducibility and hit-expansion feasibility
Solubility-sensitive HTS campaigns
Low lipophilicity and high aqueous solubility
DMSO-free assay compatibility and precipitation artifact reduction
Non‑dopaminergic scaffold exploration
Piperidine-amide scaffold devoid of phenyl ring
Dopaminergic off‑target profiling and CNS‑penetration assessment
Forensic toxicology reference standard development
Oxalate salt identity and documented purity
GC‑MS, LC‑MS/MS method validation and seized‑sample identification
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